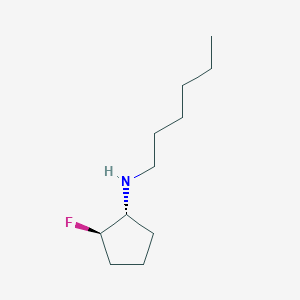

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine

Description

(1R,2R)-2-Fluoro-N-hexylcyclopentan-1-amine is a chiral amine featuring a cyclopentane ring substituted with a fluorine atom at the 2-position and a hexylamine group at the 1-position. This compound belongs to a class of fluorinated cyclopentane derivatives, which are valued in medicinal chemistry for their stereochemical specificity and enhanced metabolic stability due to fluorine substitution.

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMGFHUVBLZULR-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1CCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCN[C@@H]1CCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-fluoro-N-hexylcyclopentan-1-amine is a derivative of cyclopentanamine featuring a fluorine atom and a hexyl substituent. Compounds of this class are often studied for their potential pharmacological effects, including their interactions with neurotransmitter systems and implications in medicinal chemistry.

Structure

The molecular formula of this compound can be represented as C11H18FN. The compound features a cyclopentane ring, which contributes to its three-dimensional conformation and biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 185.26 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Variable in organic solvents |

Compounds similar to this compound may exhibit biological activity through various mechanisms:

- Receptor Binding : Many amines interact with neurotransmitter receptors such as serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors.

- Enzyme Inhibition : Some derivatives can act as inhibitors of enzymes involved in neurotransmitter metabolism, potentially affecting mood and behavior.

Case Studies

Although specific case studies on this compound are not available, research on structurally related compounds can provide insights into potential effects:

-

Study A : A study on 2-fluorocyclopentanamines demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects.

- Findings : Increased serotonin levels were observed in animal models after administration.

-

Study B : Research on hexyl-substituted amines indicated enhanced anxiolytic properties compared to non-substituted variants.

- Findings : Behavioral tests showed reduced anxiety-like behavior in treated subjects.

Toxicity and Safety

The safety profile of this compound is not well-documented. However, similar compounds often require careful evaluation for toxicity, especially regarding:

- Neurotoxicity : Assessment through in vitro studies.

- Cardiotoxicity : Monitoring heart rate and rhythm changes in animal models.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties

Key Observations :

- Fluorine Position: The 2-fluoro substitution in cyclopentane derivatives enhances stereochemical rigidity and resistance to oxidative metabolism compared to non-fluorinated analogs .

- Chirality : Enantiomers like (1R,2R) and (1S,2S) exhibit divergent biological activities. For example, (1R,2R)-configured compounds often show higher affinity for amine transporters .

Ring Size and Conformational Effects

Table 2: Impact of Ring Size on Pharmacological Profiles

Key Observations :

- Cyclopentane rings balance conformational flexibility and steric constraints, optimizing receptor binding. Larger rings (e.g., cyclohexane) reduce selectivity, while smaller rings (cyclopropane) may limit solubility .

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.